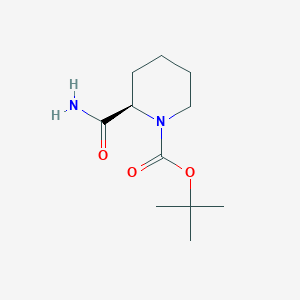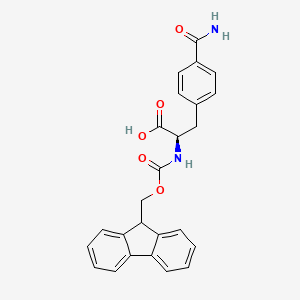
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid
Vue d'ensemble
Description
The compound contains several functional groups including a benzyloxy carbonyl group, two amide groups, and a carboxylic acid group. The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its molecular structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, carbonyl compounds are key building blocks in organic chemistry and can be converted into a variety of valuable products including aldehydes, ketones, esters, amides, and carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and the nature of its functional groups. Tools like ProtParam can be used to compute various physical and chemical parameters for a given protein sequence .Applications De Recherche Scientifique
Synthesis of Isotomers and Amino Acids
The compound has been utilized in the synthesis of isotopically labeled amino acids. For instance, in the synthesis of isotomers of branched-chain amino acids such as isoleucine and leucine, this compound plays a crucial role in constructing the side chain labeled isoleucines through alkylating and Strecker synthesis methods (Yuan Kor, 1983).
Role in Folate Metabolism
It has been used in the preparation of precursors to amides and peptides of methotrexate, a drug involved in inhibiting folate metabolism. This application is significant in understanding the biochemical pharmacological properties of methotrexate and its interaction with dihydrofolate reductase (Piper et al., 1982).
Stereoselective Synthesis Applications
This compound is relevant in the stereoselective synthesis of amino acids. For example, it has been used in the synthesis of diastereomers of 4-amino-3-hydroxy-2-methylpentanoic acid, a constituent of the hexapeptide portion of the antitumor antibiotic bleomycin A2 (Giordano et al., 1999).
Applications in Chemistry and Biochemistry
The compound is also instrumental in chemical and biochemical studies, such as in the generation of Swiss Cheese flavor components via the reaction of amino acids with carbonyl compounds (Griffith & Hammond, 1989) and in the synthesis of N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine, which are important in the study of antimetabolites produced by microorganisms (Maehr & Leach, 1978).
Mécanisme D'action
Target of Action
Z-LEU-LEU-OH, also known as (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid, primarily targets the proteasome, a large protease complex responsible for degrading ubiquitinated proteins into smaller peptides . This complex plays a central role in regulating proteins that control cell-cycle progression and apoptosis .
Mode of Action
Z-LEU-LEU-OH interacts with its target, the proteasome, by inhibiting its proteolytic activity . This inhibition reduces the degradation of ubiquitin-conjugated proteins in mammalian cells and permeable strains of yeast by the 26S complex without affecting its ATPase or isopeptidase activities .
Biochemical Pathways
The action of Z-LEU-LEU-OH affects the ubiquitin-proteasome pathway, which is responsible for the degradation of most intracellular proteins . By inhibiting the proteasome, Z-LEU-LEU-OH disrupts this pathway, leading to an accumulation of ubiquitinated proteins . This can affect various downstream processes, including cell cycle progression, apoptosis, and transcriptional regulation .
Result of Action
The inhibition of the proteasome by Z-LEU-LEU-OH leads to an accumulation of ubiquitinated proteins, which can have various molecular and cellular effects. For instance, it can disrupt cell cycle progression, induce apoptosis, and alter transcriptional regulation . These effects can have significant implications for cellular health and function.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-13(2)10-16(18(23)21-17(19(24)25)11-14(3)4)22-20(26)27-12-15-8-6-5-7-9-15/h5-9,13-14,16-17H,10-12H2,1-4H3,(H,21,23)(H,22,26)(H,24,25)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJGWYRHLPSMLW-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7801-71-0 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-leucyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7801-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[N-(benzyloxycarbonyl)-L-leucyl]-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1336718.png)








![2-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B1336735.png)



